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Abstract
This technical guide provides a comprehensive overview of 4-Aminopteroylaspartic acid,

more commonly known as Aminopterin. It details its chemical structure, physicochemical and

biological properties, and its mechanism of action as a potent inhibitor of dihydrofolate

reductase (DHFR). This document includes structured data tables for easy reference, detailed

experimental protocols for its use in cell culture, and visualizations of its signaling pathway and

experimental workflows using the DOT language.

Introduction
Aminopterin, systematically named (2S)-2-[[4-[(2,4-diaminopteridin-6-

yl)methylamino]benzoyl]amino]pentanedioic acid, is a synthetic derivative of pterin and a

powerful folic acid antagonist.[1][2] Historically, it was one of the first antimetabolite drugs to

induce temporary remissions in pediatric acute leukemia, marking a significant milestone in the

development of modern chemotherapy.[2] Although largely supplanted in clinical use by

methotrexate due to a better therapeutic index, aminopterin remains a valuable tool in

biomedical research, particularly as a selection agent in hybridoma technology.[1] This guide

aims to provide a detailed technical resource for professionals working with this compound.
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Aminopterin is structurally analogous to folic acid, with the key difference being the substitution

of a hydroxyl group with an amino group at the 4-position of the pteridine ring. This modification

is crucial for its enhanced binding affinity to dihydrofolate reductase.[2]

Synonyms: 4-Aminofolic acid, 4-Aminopteroylglutamic acid, 4-Amino-PGA, APGA,

Aminopteridine, Aminopterine, Minopterin, Pteramina.[3]

Chemical Structure:

Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of Aminopterin is presented in

the tables below for easy comparison and reference.

Physicochemical Properties
Property Value Reference

Molecular Formula C19H20N8O5 [3]

Molecular Weight 440.41 g/mol [3]

Appearance
Yellow to orange-yellow

crystalline powder
[3]

Melting Point 225 °C [3]

Solubility

Slightly soluble in ethanol.

Moderately soluble in water.

Soluble in aqueous sodium

hydroxide solutions.

[4]

logP -1.8 [3]

pKa 5.5

Biological Properties
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Property Value Reference

Mechanism of Action

Competitive inhibitor of

dihydrofolate reductase

(DHFR)

[2][3]

Biological Targets
Dihydrofolate reductase

(DHFR)
[2]

Ki for human DHFR
34 pM (for an aminopterin

analogue)
[5]

IC50 (CCRF-CEM cells, 72h)
5.1 nM (for an aminopterin

analogue)
[5]

Cellular Uptake
Via the reduced folate carrier

(RFC) system
[2]

Mechanism of Action: Inhibition of Dihydrofolate
Reductase
Aminopterin exerts its biological effects by potently inhibiting the enzyme dihydrofolate

reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for

the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are

essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of

DNA and RNA.

By competitively binding to the active site of DHFR, aminopterin blocks the production of THF.

This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting the de

novo synthesis of purines and thymidylate. The consequence is an arrest of DNA and RNA

synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells

such as cancer cells.[2][3]

Signaling Pathway Diagram
The following diagram illustrates the inhibition of the folate synthesis pathway by Aminopterin.
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Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by Aminopterin.

Experimental Protocols
This section provides detailed methodologies for key experiments involving Aminopterin.

Synthesis, Purification, and Characterization
While the complete de novo synthesis of aminopterin is a complex multi-step process, this

guide focuses on commercially available aminopterin and its application. For researchers

interested in the synthesis of aminopterin analogs, a representative multi-step synthesis is

described by Taylor et al. (1985), which involves the conversion of a pyrimidine to a pyrido[2,3-

d]pyrimidine ring system, followed by coupling with diethyl (p-aminobenzoyl)-L-glutamate and

subsequent saponification.[6]

Purification: High-performance liquid chromatography (HPLC) is a common method for the

purification and analysis of aminopterin and its metabolites.[7][8][9]

Column: Reverse-phase C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[7][8]

Mobile Phase: A gradient of acetonitrile in an aqueous buffer such as ammonium formate.[7]

[8]
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Detection: UV detection at 290 nm.[7][8]

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm

the chemical structure of aminopterin. Studies have been conducted on the protonation of

aminopterin when bound to DHFR using 13C NMR.[10]

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS/MS) is a

sensitive method for the quantification of aminopterin in biological samples.[11] A common

transition monitored is the [M+H]+ ion at m/z 441.2 to its product ion at m/z 294.0.[11]

In Vitro IC50 Determination using MTT Assay
This protocol outlines a typical workflow for determining the half-maximal inhibitory

concentration (IC50) of aminopterin on adherent cancer cell lines.

Materials:

Adherent cancer cell line (e.g., MCF-7, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Aminopterin stock solution (dissolved in a suitable solvent like DMSO or water)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Multichannel pipette

Plate reader

Procedure:

Cell Seeding:
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Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate for 24 hours to allow for cell attachment.

Drug Treatment:

Prepare serial dilutions of aminopterin in complete medium.

Remove the medium from the wells and add 100 µL of the aminopterin dilutions. Include a

vehicle control (medium with the same concentration of solvent used for the drug stock).

Incubate for 48-72 hours.

MTT Assay:

After the incubation period, add 20 µL of MTT solution to each well.

Incubate for 4 hours at 37°C.

Carefully remove the medium containing MTT.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate gently for 10 minutes.

Data Acquisition and Analysis:

Measure the absorbance at 490 nm using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of viability against the log of the aminopterin concentration and fit a

dose-response curve to determine the IC50 value.[12]

Experimental Workflow Diagram:
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Caption: Workflow for determining the IC50 of Aminopterin using an MTT assay.
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Hybridoma Selection using HAT Medium
Aminopterin is a key component of HAT (Hypoxanthine-Aminopterin-Thymidine) medium, which

is used for the selection of hybridoma cells in monoclonal antibody production.[13][14][15]

Principle: HAT medium works by blocking the de novo nucleotide synthesis pathway with

aminopterin. This forces cells to rely on the salvage pathway for survival. Myeloma cells used

for fusion are deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase

(HGPRT), making them unable to utilize the salvage pathway and thus they die in HAT

medium. B-cells have a limited lifespan. Therefore, only the fused hybridoma cells, which

inherit immortality from the myeloma cells and a functional HGPRT gene from the B-cells, can

survive and proliferate in HAT medium.[14]

HAT Medium Composition:

Basal medium (e.g., DMEM or RPMI-1640)

10-20% Fetal Bovine Serum (FBS)

100 µM Hypoxanthine

0.4 µM Aminopterin

16 µM Thymidine

Antibiotics (e.g., penicillin-streptomycin)

Protocol Outline:

Cell Fusion: Fuse antibody-producing spleen cells with HGPRT-deficient myeloma cells

using polyethylene glycol (PEG) or electrofusion.

Plating: Plate the fused cells in 96-well plates in complete medium.

Selection: After 24 hours, replace the medium with HAT medium.

Culture and Screening: Culture the cells in HAT medium for 10-14 days, replacing the

medium every 2-3 days. Surviving colonies are then screened for the production of the
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desired monoclonal antibody.

Conclusion
Aminopterin, or 4-Aminopteroylaspartic acid, is a historically significant and scientifically

valuable molecule. Its potent and specific inhibition of dihydrofolate reductase provides a clear

mechanism of action that has been exploited in both clinical and research settings. This

technical guide has provided a detailed summary of its chemical and biological properties,

along with practical experimental protocols. A thorough understanding of this compound's

characteristics is essential for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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